3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The structure of these compounds is usually characterized by techniques like IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be modified by tuning different donor moiety or acceptor moiety in a D–A molecule .科学的研究の応用
3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential as a therapeutic agent for a variety of diseases and conditions. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its role in modulating the immune system, as well as its potential to inhibit the growth of certain bacteria and fungi.
作用機序
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors such as dopamine and serotonin receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting or activating the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, such as changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Similar compounds have been known to be influenced by various environmental factors, such as ph, temperature, and the presence of other molecules .
実験室実験の利点と制限
The advantages of using 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it an ideal compound for studying various biological processes. However, one limitation of using this compound in laboratory experiments is that its exact mechanism of action is still not fully understood.
将来の方向性
Future research on 3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine should focus on elucidating its exact mechanism of action, as well as exploring its potential applications in the treatment of various diseases and conditions. Additionally, further research should focus on the effects of this compound on the immune system, as well as its potential to inhibit the growth of certain bacteria and fungi. Finally, further research should focus on the potential for this compound to be used as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is synthesized from the reaction of 4-(2-phenylethyl)piperazine with 1H-pyrazol-1-yl pyridazine in a two-step process. First, the two compounds are reacted in aqueous solution with a base, such as potassium carbonate, to form an intermediate product. This intermediate product is then treated with an acid, such as hydrochloric acid, to form the final product this compound.
特性
IUPAC Name |
3-[4-(2-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-2-5-17(6-3-1)9-12-23-13-15-24(16-14-23)18-7-8-19(22-21-18)25-11-4-10-20-25/h1-8,10-11H,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEWXWSTSRYVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。